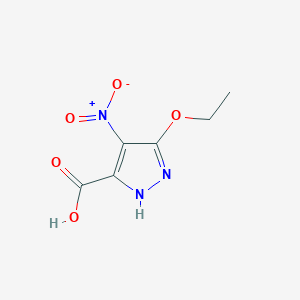

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid

Description

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Properties

IUPAC Name |

3-ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O5/c1-2-14-5-4(9(12)13)3(6(10)11)7-8-5/h2H2,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMXKBYQVCDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC(=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by nitration and carboxylation steps . The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and microwave-assisted synthesis are also explored to enhance reaction rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has shown that derivatives of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been synthesized and tested for their ability to inhibit tumor cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through modulation of key signaling pathways .

Antimicrobial Properties : This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, which disrupts metabolic processes .

Neuroprotective Effects : Some studies indicate that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to inhibit cholinesterase enzymes can lead to increased levels of acetylcholine, enhancing cognitive functions .

Materials Science Applications

In materials science, this compound is being explored for its potential use in developing novel materials with unique electronic and optical properties. Its incorporation into polymer matrices has shown promise in enhancing the thermal stability and mechanical strength of the resulting materials .

Agricultural Chemistry Applications

The compound is also being investigated for its potential use in agricultural chemistry, particularly in the synthesis of agrochemicals. Research suggests that derivatives of this compound can serve as effective herbicides or fungicides due to their ability to inhibit specific metabolic pathways in plants and fungi .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and tested their anticancer efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of this compound was assessed against multi-drug resistant bacterial strains. The results showed significant inhibition zones compared to controls, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Nitro-1H-pyrazole-3-carboxylic acid ethyl ester

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester

- 3,4,5-Trinitro-1H-pyrazole

Uniqueness

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to other pyrazole derivatives .

Biological Activity

3-Ethoxy-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound features an ethoxy group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 5-position. Its unique structure contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: C8H10N4O4

- Molecular Weight: 218.19 g/mol

- CAS Number: 400878-02-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. These interactions modulate various biochemical pathways, leading to observed biological effects such as antimicrobial and anti-inflammatory activities .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth by interfering with DNA synthesis and cellular metabolism .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. For instance, it has been shown to reduce inflammation in carrageenan-induced edema models in rats, comparable to standard anti-inflammatory drugs like ibuprofen. This effect is likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 32 µg/mL for effective strains .

- Anti-inflammatory Assessment : In a controlled experiment involving carrageenan-induced paw edema in rats, doses of 10 mg/kg of the compound resulted in a significant reduction in edema compared to the control group, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis

The biological activities of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | High | Moderate |

| 1-Methyl-3-nitro-1H-pyrazole-4-carboxylate | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.